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Introduction
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2

(mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a key component of the

RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation,

differentiation, and survival. Dysregulation of this pathway is a hallmark of many human

cancers, making MEK1/2 attractive targets for therapeutic intervention. MAP855 has

demonstrated efficacy in both wild-type and mutant MEK1/2 models, suggesting its potential as

a valuable tool for cancer research and as a candidate for further drug development.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of MAP855, including detailed experimental protocols for its evaluation.

Chemical Structure and Properties
MAP855, with the IUPAC name 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-

methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, is a synthetic

organic molecule.[5] Its chemical structure and key physicochemical properties are

summarized below.
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Caption: 2D Chemical Structure of MAP855.

Physicochemical and Biological Properties of MAP855

Property Value Reference

IUPAC Name

1-[(3S,4S)-4-[8-(2-chloro-4-

pyrimidin-2-yloxyphenyl)-7-

fluoro-2-methylimidazo[4,5-

c]quinolin-1-yl]-3-

fluoropiperidin-1-yl]-2-

hydroxyethanone

[5]

CAS Number 1660107-77-6 [4]

Molecular Formula C28H23ClF2N6O3 [4]

Molecular Weight 564.97 g/mol [4]

SMILES

C[C]1=NC2=C(C=C(F)C(C3=C

C(Cl)=C(OC4=NC=CC=N4)C=

C3)=C2)N=C1N5C--INVALID-

LINK----INVALID-LINK--

N(C(CO)=O)

MEK1 ERK2 Cascade IC50 3 nM [4]

pERK EC50 5 nM [4]

Mechanism of Action and Signaling Pathway
MAP855 is an ATP-competitive inhibitor of MEK1/2, meaning it binds to the ATP-binding pocket

of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of
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their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1]

[6] The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals and can

lead to cell cycle arrest and apoptosis in cancer cells.

MAPK/ERK Signaling Pathway and the Role of MAP855
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Caption: The MAPK/ERK signaling cascade and the inhibitory action of MAP855.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

activity of MAP855.

MEK1/2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of MAP855 to inhibit the enzymatic activity of MEK1/2 in a cell-

free system. A common method is a radiometric assay that measures the incorporation of

radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

Active MEK1 (human, recombinant)

Inactive ERK2 (human, recombinant) as a substrate

[γ-³³P]ATP

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

MAP855 (or other test compounds) dissolved in DMSO

96-well assay plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare a reaction mixture containing active MEK1, inactive ERK2, and the assay buffer.

Add serial dilutions of MAP855 (or DMSO as a vehicle control) to the wells of the assay

plate.

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated ERK2

will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).

Dry the filter plate and add a scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each concentration of MAP855 and determine the IC50

value by fitting the data to a dose-response curve.

Cell Proliferation Assay (A375 Human Melanoma Cells)
This assay assesses the effect of MAP855 on the proliferation of cancer cells. The A375 cell

line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK

pathway, is a relevant model for studying MEK inhibitors. The CellTiter-Glo® Luminescent Cell

Viability Assay is a commonly used method.[5][7][8]

Materials:

A375 human melanoma cell line[9][10]

Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

MAP855 (or other test compounds) dissolved in DMSO.

Opaque-walled 96-well plates suitable for luminescence measurements.

CellTiter-Glo® Luminescent Cell Viability Assay kit.

Luminometer.

Procedure:

Seed A375 cells into the wells of an opaque-walled 96-well plate at a density of

approximately 2,000-5,000 cells per well in 100 µL of complete growth medium.[10]
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Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the

cells to attach.[10]

Prepare serial dilutions of MAP855 in complete growth medium. The final DMSO

concentration should be kept below 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of MAP855 (or vehicle control).

Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]

Equilibrate the plate to room temperature for about 30 minutes.[5][8]

Add 100 µL of the CellTiter-Glo® Reagent to each well.[5][8]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][8]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

[8]

Measure the luminescence in each well using a luminometer.

Calculate the percent viability for each concentration of MAP855 relative to the vehicle

control and determine the EC50 value.

In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of MAP855 in an animal model, providing

essential information on its absorption, distribution, metabolism, and excretion (ADME).

Materials:

Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

MAP855.

Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water).

Dosing syringes and needles (for oral gavage and intravenous injection).
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

Anesthetic (e.g., isoflurane).

LC-MS/MS system for bioanalysis.

Procedure:

Animal Acclimatization: House the mice in a controlled environment for at least one week

before the experiment.

Dosing:

Oral (PO) Administration: Administer MAP855 orally via gavage at a specified dose (e.g.,

10 mg/kg).[4]

Intravenous (IV) Administration: Administer MAP855 via tail vein injection at a specified

dose (e.g., 3 mg/kg) for bioavailability determination.[4]

Blood Sampling:

Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site

at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Collect blood into heparinized tubes.

Plasma Preparation:

Centrifuge the blood samples at 4°C to separate the plasma.

Store the plasma samples at -80°C until analysis.

Bioanalysis:

Prepare plasma samples for analysis by protein precipitation with a suitable organic

solvent (e.g., acetonitrile) containing an internal standard.
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Analyze the concentration of MAP855 in the plasma samples using a validated LC-MS/MS

method.

Pharmacokinetic Analysis:

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such

as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the

plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and

oral bioavailability (%F).

Experimental Workflow for In Vivo Pharmacokinetic Study
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Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.

Quantitative Data Summary
The following tables summarize the key quantitative data for MAP855.

In Vitro Potency of MAP855

Assay Parameter Value (nM)

MEK1 ERK2 Cascade

Inhibition
IC50 3

pERK Inhibition in A375 cells EC50 5
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Pharmacokinetic Parameters of MAP855 in Rodents

Species Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng*h/mL)

Oral
Bioavaila
bility (%)

Mouse PO 10
Data not

available

Data not

available

Data not

available
44

Mouse IV 3
Data not

available

Data not

available

Data not

available
N/A

Rat PO 10
Data not

available

Data not

available

Data not

available
65

Rat IV 3
Data not

available

Data not

available

Data not

available
N/A

Note: Specific Cmax, Tmax, and AUC values were not available in the provided search results.

The oral bioavailability is a key reported parameter.[4]

Conclusion
MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with promising preclinical

activity. The data presented in this technical guide, including its chemical properties,

mechanism of action, and detailed experimental protocols, provide a solid foundation for

researchers and drug development professionals interested in further investigating this

compound. Its efficacy against both wild-type and mutant forms of MEK1/2 highlights its

potential to address resistance mechanisms that can emerge with other MEK inhibitors. Further

studies are warranted to fully elucidate the therapeutic potential of MAP855 in various cancer

types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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